mGluR5 antagonist-1

mGluR5 antagonism binding affinity IC50 comparison

Reproducing in vivo depression studies requires consistent oral activity and validated dosing-parameters that vary widely across mGluR5 NAMs (2.2-400 nM IC50). mGluR5 antagonist-1 solves this with: • **Defined oral efficacy**: 5-20 mg/kg oral gavage in CUMS model; eliminates IP/IV administration. • **Optimized potency**: IC50 = 11.5 nM; 3x more potent than MPEP, 35x vs. SIB 1757. • **Distinct chemotype**: Substituted 4-(arylethynyl)-pyrrolo[2,3-d]pyrimidine scaffold for SAR reference.

Molecular Formula C23H18N4O2
Molecular Weight 382.4 g/mol
Cat. No. B12372630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR5 antagonist-1
Molecular FormulaC23H18N4O2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(N=CN=C21)C#CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C23H18N4O2/c1-27-21(23(28)26-17-9-11-18(29-2)12-10-17)14-19-20(24-15-25-22(19)27)13-8-16-6-4-3-5-7-16/h3-7,9-12,14-15H,1-2H3,(H,26,28)
InChIKeyOIYWWKBIBPZHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mGluR5 antagonist-1: High-Affinity NAM Profile


mGluR5 antagonist-1 (CAS 2761424-76-2, C23H18N4O2, MW 382.41) is a substituted 4-(arylethynyl)-pyrrolo[2,3-d]pyrimidine derivative that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. The compound exhibits an IC50 value of 11.5 nM for mGluR5 inhibition and demonstrates oral activity with documented antidepressant efficacy in rodent models .

mGluR5 antagonist-1: Critical Differentiation


Despite the availability of multiple mGluR5 negative allosteric modulators including MPEP, MTEP, fenobam, CTEP, and SIB 1757, direct substitution across research protocols is unsupported by empirical evidence. These compounds exhibit substantial divergence in key parameters including binding affinity (IC50 ranging from 2.2 nM to 400 nM), oral bioavailability profiles, brain penetration characteristics, and in vivo functional selectivity [1]. Notably, mGluR5 antagonist-1 occupies a distinct position in the affinity landscape at 11.5 nM, offering a unique balance of potency and documented antidepressant efficacy that differs from both higher-affinity (CTEP, 2.2 nM) and lower-affinity (SIB 1757, 400 nM; MPEP, 36 nM) alternatives . Furthermore, the compound's defined oral activity profile and established in vivo dosing regimen (5-20 mg/kg oral gavage in CUMS depression models) provide a validated experimental framework not uniformly available across all mGluR5 NAMs .

mGluR5 antagonist-1: Head-to-Head Comparisons


Binding Affinity vs. MPEP

mGluR5 antagonist-1 (IC50 = 11.5 nM) demonstrates approximately 3-fold higher binding affinity for mGluR5 compared to the prototypical antagonist MPEP (IC50 = 36 nM) . This quantitative difference translates to lower compound requirements for achieving equivalent target engagement in vitro.

mGluR5 antagonism binding affinity IC50 comparison

Affinity and Oral Bioavailability: MTEP Comparison

mGluR5 antagonist-1 (IC50 = 11.5 nM) exhibits approximately 2-fold higher in vitro affinity for mGluR5 compared to MTEP (IC50 = 20.0-25.4 nM), a widely used NAM tool compound [1]. Unlike MTEP, which requires ~50-fold higher brain extracellular fluid (ECF) concentrations than its in vitro IC50 to achieve receptor occupancy, mGluR5 antagonist-1 has been specifically optimized as an orally active agent with defined in vivo efficacy at 5-20 mg/kg oral gavage .

mGluR5 NAM affinity comparison oral bioavailability

Affinity vs. SIB 1757

mGluR5 antagonist-1 (IC50 = 11.5 nM) demonstrates approximately 35-fold higher affinity compared to SIB 1757 (IC50 = 0.4 μM or 400 nM), a commonly cited selective mGluR5 antagonist . This substantial potency differential places mGluR5 antagonist-1 firmly in the sub-100 nM potency range required for most cellular and in vivo applications, whereas SIB 1757's micromolar potency limits its utility to less sensitive assay systems.

mGluR5 antagonist potency comparison tool compound selection

Antidepressant Efficacy in CUMS Model

mGluR5 antagonist-1 (5-20 mg/kg, oral gavage, once daily for 3 consecutive days) produces statistically significant antidepressant-like effects in the chronic unpredictable mild stress (CUMS)-induced depression model in mice [1]. This in vivo efficacy has been specifically validated for this compound class and is documented in the primary literature describing the pyrrolo[2,3-d]pyrimidine NAM series.

antidepressant efficacy CUMS model in vivo validation

In Vivo Selectivity vs. Fenobam

While head-to-head data between mGluR5 antagonist-1 and fenobam are not available, class-level evidence indicates that fenobam demonstrates improved in vivo mGluR5 selectivity compared to MPEP, as evidenced by complete loss of analgesic effect in mGluR5 knockout mice [1]. Researchers requiring definitive target engagement validation should consider fenobam's knockout-validated selectivity profile, whereas those prioritizing higher affinity (11.5 nM vs. 84 nM) and specific antidepressant efficacy in the CUMS model may prefer mGluR5 antagonist-1 [2].

in vivo selectivity target validation knockout models

mGluR5 antagonist-1: Optimal Applications


Orally Active NAM for Preclinical Depression

Researchers conducting in vivo depression studies using oral administration should prioritize mGluR5 antagonist-1 over MPEP and MTEP due to its established oral activity and validated efficacy in the CUMS depression model at 5-20 mg/kg oral gavage [1]. The compound's defined oral dosing regimen eliminates the need for intraperitoneal or intravenous administration common to many mGluR5 NAMs, improving translational relevance.

Cellular Assays: High-Potency mGluR5 Antagonism

For sensitive cellular assays where compound concentration must be minimized to avoid off-target effects, mGluR5 antagonist-1 (IC50 = 11.5 nM) offers a 3-fold potency advantage over MPEP (36 nM), a 2-fold advantage over MTEP (20-25.4 nM), and a 35-fold advantage over SIB 1757 (400 nM) . This potency differential directly impacts assay design by reducing required compound concentrations and associated solvent effects.

SAR Exploration of Pyrrolopyrimidine mGluR5 NAMs

Structure-activity relationship (SAR) studies focused on the 4-(arylethynyl)-pyrrolo[2,3-d]pyrimidine scaffold should select mGluR5 antagonist-1 as a reference compound rather than MPEP or MTEP, as mGluR5 antagonist-1 represents a distinct chemotype with documented optimization for oral activity and antidepressant efficacy . The compound's CAS registry (2761424-76-2) and full structural characterization provide a defined reference point for scaffold-based SAR exploration.

Comparative Pharmacology of mGluR5 NAMs

When designing comparative pharmacology experiments across multiple mGluR5 NAMs, mGluR5 antagonist-1 should be included as a representative of the 10-20 nM affinity tier alongside higher-affinity compounds like CTEP (2.2 nM) and lower-affinity compounds like MPEP (36 nM) [2]. This tiered selection enables systematic evaluation of the relationship between in vitro potency and in vivo efficacy within a defined chemical series.

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